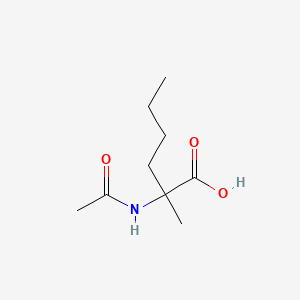
Ethyl 4-Chlorobutyrate-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-Chlorobutyrate-d6 is a deuterated compound with the molecular formula C6H5D6ClO2 and a molecular weight of 156.64 g/mol . It is an isotopically labeled analog of Ethyl 4-Chlorobutyrate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Métodos De Preparación
The preparation of Ethyl 4-Chlorobutyrate-d6 typically involves a deuteration substitution reaction. One common method is to esterify the deuterated reagent with ethyl acetate, followed by a 4-chlorobutyrate esterification reaction to form the target product . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Análisis De Reacciones Químicas
Ethyl 4-Chlorobutyrate-d6 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate or chromium trioxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 4-Chlorobutyrate-d6 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
NMR Spectroscopy: The deuterium atoms provide a distinct signal in NMR spectroscopy, making it useful for studying molecular structures and dynamics.
Isotope Labeling Studies: It is used in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-Chlorobutyrate-d6 involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways. The deuterium atoms provide stability and distinct spectroscopic properties, making it easier to track and study the compound’s behavior in different environments .
Comparación Con Compuestos Similares
Ethyl 4-Chlorobutyrate-d6 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
Ethyl 4-Chlorobutyrate: The non-deuterated analog with similar chemical properties but different spectroscopic characteristics.
Ethyl 4-Bromobutyrate: A brominated analog that undergoes similar chemical reactions but with different reactivity due to the presence of bromine instead of chlorine.
Ethyl 4-Iodobutyrate: An iodinated analog with distinct reactivity and applications in organic synthesis.
These comparisons highlight the unique properties and applications of this compound in scientific research.
Propiedades
IUPAC Name |
ethyl 4-chloro-2,2,3,3,4,4-hexadeuteriobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3/i3D2,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXNFHAILOHHFO-RUJHVMJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC)C([2H])([2H])C([2H])([2H])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747751 |
Source


|
| Record name | Ethyl 4-chloro(~2~H_6_)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927810-76-2 |
Source


|
| Record name | Ethyl 4-chloro(~2~H_6_)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













